![molecular formula C21H19NO4 B5870701 4-[2-(2-carboxyethyl)-5-(4-methylphenyl)-1H-pyrrol-1-yl]benzoic acid](/img/structure/B5870701.png)
4-[2-(2-carboxyethyl)-5-(4-methylphenyl)-1H-pyrrol-1-yl]benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[2-(2-carboxyethyl)-5-(4-methylphenyl)-1H-pyrrol-1-yl]benzoic acid, also known as CEMP1, is a synthetic compound that has been used in various scientific research studies. This compound has been found to have potential therapeutic properties, making it a subject of interest in the field of medicinal chemistry. In
作用機序
The mechanism of action of 4-[2-(2-carboxyethyl)-5-(4-methylphenyl)-1H-pyrrol-1-yl]benzoic acid is not fully understood. However, it has been found to inhibit the activity of certain enzymes involved in inflammation and cancer. 4-[2-(2-carboxyethyl)-5-(4-methylphenyl)-1H-pyrrol-1-yl]benzoic acid has also been found to induce cell death in cancer cells.
Biochemical and Physiological Effects:
4-[2-(2-carboxyethyl)-5-(4-methylphenyl)-1H-pyrrol-1-yl]benzoic acid has been found to have various biochemical and physiological effects. It has been found to inhibit the production of certain inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. 4-[2-(2-carboxyethyl)-5-(4-methylphenyl)-1H-pyrrol-1-yl]benzoic acid has also been found to induce apoptosis, or programmed cell death, in cancer cells. Additionally, 4-[2-(2-carboxyethyl)-5-(4-methylphenyl)-1H-pyrrol-1-yl]benzoic acid has been found to inhibit the replication of certain viruses, such as herpes simplex virus.
実験室実験の利点と制限
One advantage of using 4-[2-(2-carboxyethyl)-5-(4-methylphenyl)-1H-pyrrol-1-yl]benzoic acid in lab experiments is its potential therapeutic properties. It has been found to have anti-inflammatory, anti-cancer, and anti-viral properties, making it a subject of interest in the field of medicinal chemistry. However, one limitation of using 4-[2-(2-carboxyethyl)-5-(4-methylphenyl)-1H-pyrrol-1-yl]benzoic acid in lab experiments is its limited solubility in water, which can make it difficult to work with.
将来の方向性
There are several future directions for the study of 4-[2-(2-carboxyethyl)-5-(4-methylphenyl)-1H-pyrrol-1-yl]benzoic acid. One direction is to further investigate its potential therapeutic properties, particularly in the treatment of cancer, viral infections, and inflammatory diseases. Another direction is to investigate the mechanism of action of 4-[2-(2-carboxyethyl)-5-(4-methylphenyl)-1H-pyrrol-1-yl]benzoic acid in more detail, in order to better understand how it works. Additionally, future studies could investigate ways to improve the solubility of 4-[2-(2-carboxyethyl)-5-(4-methylphenyl)-1H-pyrrol-1-yl]benzoic acid, in order to make it easier to work with in lab experiments.
Conclusion:
In conclusion, 4-[2-(2-carboxyethyl)-5-(4-methylphenyl)-1H-pyrrol-1-yl]benzoic acid is a synthetic compound that has been found to have potential therapeutic properties. It has been studied for its anti-inflammatory, anti-cancer, and anti-viral properties, and has shown promise in the treatment of cancer, viral infections, and inflammatory diseases. While there are limitations to using 4-[2-(2-carboxyethyl)-5-(4-methylphenyl)-1H-pyrrol-1-yl]benzoic acid in lab experiments, its potential therapeutic properties make it a subject of interest in the field of medicinal chemistry. Future studies could investigate its potential therapeutic properties in more detail, as well as ways to improve its solubility in water.
合成法
The synthesis of 4-[2-(2-carboxyethyl)-5-(4-methylphenyl)-1H-pyrrol-1-yl]benzoic acid involves a series of chemical reactions. The starting material is 4-(4-methylphenyl)-1H-pyrrole-2-carboxylic acid, which is reacted with ethyl bromoacetate to form 2-(2-carboxyethyl)-4-(4-methylphenyl)-1H-pyrrole-1-carboxylic acid. This intermediate is then reacted with thionyl chloride to form the corresponding acid chloride, which is then reacted with 4-aminobenzoic acid to form 4-[2-(2-carboxyethyl)-5-(4-methylphenyl)-1H-pyrrol-1-yl]benzoic acid.
科学的研究の応用
4-[2-(2-carboxyethyl)-5-(4-methylphenyl)-1H-pyrrol-1-yl]benzoic acid has been used in various scientific research studies due to its potential therapeutic properties. It has been found to have anti-inflammatory, anti-cancer, and anti-viral properties. 4-[2-(2-carboxyethyl)-5-(4-methylphenyl)-1H-pyrrol-1-yl]benzoic acid has been studied for its potential use in the treatment of cancer, viral infections, and inflammatory diseases.
特性
IUPAC Name |
4-[2-(2-carboxyethyl)-5-(4-methylphenyl)pyrrol-1-yl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO4/c1-14-2-4-15(5-3-14)19-12-10-18(11-13-20(23)24)22(19)17-8-6-16(7-9-17)21(25)26/h2-10,12H,11,13H2,1H3,(H,23,24)(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXNMRMWZQDVZGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC=C(N2C3=CC=C(C=C3)C(=O)O)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

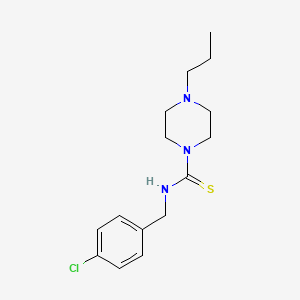

![1-[2-(2,4,6-trichlorophenoxy)ethyl]pyrrolidine](/img/structure/B5870627.png)
![N-(2,5-dimethoxyphenyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5870635.png)
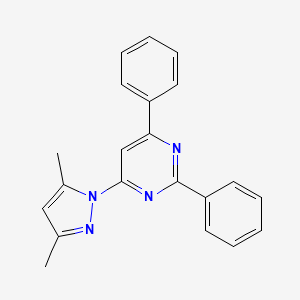
![N-cyclopropyl-4-[methyl(phenylsulfonyl)amino]benzamide](/img/structure/B5870649.png)
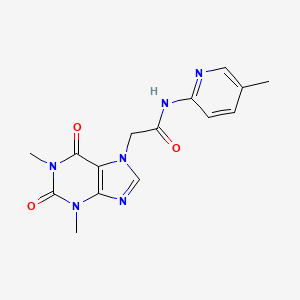
![2-phenylpyrimido[1,2-a]benzimidazol-4(1H)-one](/img/structure/B5870678.png)
![N'-{[4-(2,4-dichlorophenoxy)butanoyl]oxy}-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5870689.png)

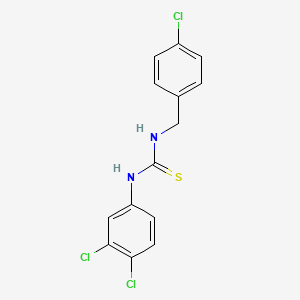
![2-[4-(5-chloro-2-methylphenyl)-1-piperazinyl]-N-(2,6-dichlorophenyl)acetamide](/img/structure/B5870719.png)
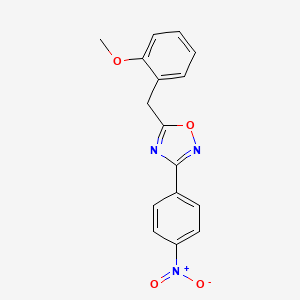
![1,3-dioxo-2-phenyl-2,3-dihydro-1H-benzo[de]isoquinoline-6-carboxylic acid](/img/structure/B5870730.png)